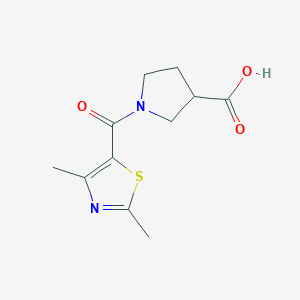

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

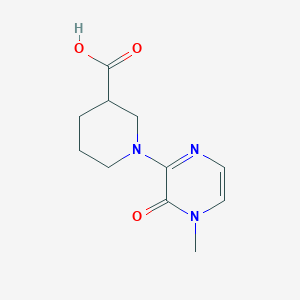

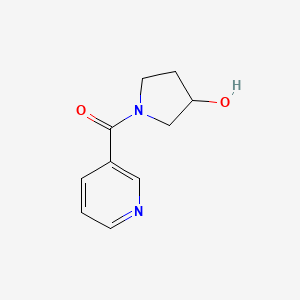

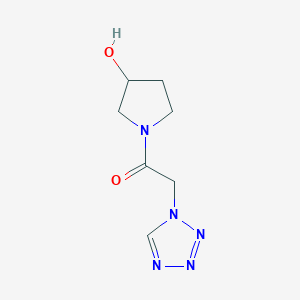

“1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It is a highly functionalized and biased thiazole used for drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid: is a compound used as a building block in drug discovery . Its structure allows for the creation of diverse molecular entities that can interact with various biological targets. In medicinal chemistry, it serves as a versatile scaffold that can be modified to enhance the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Agriculture

In the agricultural sector, this compound’s derivatives could be explored for their potential as growth promoters or pesticides. The thiazole ring, in particular, is known for its bioactivity, and its incorporation into new compounds could lead to the development of novel agrochemicals .

Material Science

The pyrrolidine ring, a part of this compound, is a common motif in material science applications. It can be used to synthesize polymers or small molecules that have applications in creating new materials with specific properties like increased durability or conductivity .

Environmental Science

Compounds with the pyrrolidine structure are being studied for their ability to bind to pollutants or to act as catalysts in environmental remediation processes. They could play a role in the development of more efficient methods for waste treatment or pollution control .

Biochemistry

In biochemistry, such compounds are often used as probes to study enzyme mechanisms or as inhibitors to modulate enzyme activity. This can provide valuable insights into metabolic pathways and lead to the development of therapeutic strategies for various diseases .

Pharmacology

The pyrrolidine core is significant in pharmacology, where it is used to synthesize compounds with a wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibition, making it a crucial component in the development of new medications .

Synthesis of Bioactive Molecules

This compound can be used to synthesize bioactive molecules with target selectivity. The ability to create derivatives with specific biological activities is essential in the design of new drugs and therapeutic agents .

Catalysis

In the field of catalysis, the pyrrolidine ring can be used to create catalysts that facilitate a variety of chemical reactions. This is particularly useful in the development of environmentally friendly and sustainable chemical processes .

Mecanismo De Acción

Target of action

Thiazoles and pyrrolidines are important heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The targets of these compounds can vary widely depending on their specific structures and functional groups.

Mode of action

The mode of action of these compounds can also vary widely. For example, some thiazole derivatives have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific interactions these compounds have with their targets can lead to these effects.

Biochemical pathways

Thiazole and pyrrolidine derivatives can affect a variety of biochemical pathways. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by a variety of factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .

Result of action

The result of the action of these compounds can vary widely depending on their specific targets and modes of action. For example, some thiazole derivatives have been reported to have anti-inflammatory and analgesic activities .

Action environment

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Propiedades

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-6-9(17-7(2)12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJWIEBOOXMMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

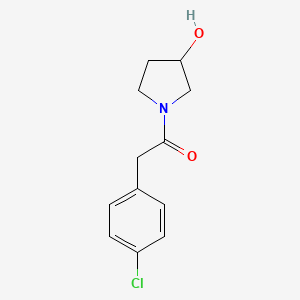

![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)